1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring and a nicotinoyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
It is known that nicotine, a related compound, is degraded via the pyridine and pyrrolidine pathways . It is possible that 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid may affect similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxynicotinic acid and pyrrolidine-3-carboxylic acid.
Coupling Reaction: The key step in the synthesis is the coupling of 2-hydroxynicotinic acid with pyrrolidine-3-carboxylic acid. This can be achieved through various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete coupling.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the nicotinoyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the nicotinoyl group.
2-Hydroxynicotinic acid: Contains the nicotinoyl moiety but lacks the pyrrolidine ring.
Nicotinoyl-pyrrolidine derivatives: Compounds with similar structures but different substituents on the pyrrolidine or nicotinoyl groups.
Uniqueness
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the nicotinoyl group. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs.
Properties
IUPAC Name |
1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-9-8(2-1-4-12-9)10(15)13-5-3-7(6-13)11(16)17/h1-2,4,7H,3,5-6H2,(H,12,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOHFRHSKKPCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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